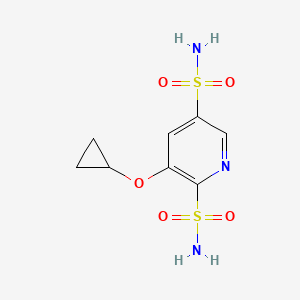
3-Cyclopropoxypyridine-2,5-disulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxypyridine-2,5-disulfonamide is a chemical compound with the molecular formula C8H11N3O5S2 and a molecular weight of 293.32 g/mol . This compound is characterized by the presence of a cyclopropoxy group attached to a pyridine ring, which is further substituted with two sulfonamide groups at the 2 and 5 positions. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 3-Cyclopropoxypyridine-2,5-disulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a pyridine derivative.
Cyclopropoxylation: Introduction of the cyclopropoxy group to the pyridine ring.
Sulfonamidation: Introduction of sulfonamide groups at the 2 and 5 positions of the pyridine ring.
The reaction conditions often involve the use of specific catalysts and solvents to facilitate the reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .
Análisis De Reacciones Químicas
3-Cyclopropoxypyridine-2,5-disulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide groups can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Cyclopropoxypyridine-2,5-disulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxypyridine-2,5-disulfonamide involves its interaction with specific molecular targets. The sulfonamide groups are known to inhibit certain enzymes, such as carbonic anhydrase, by binding to the active site and blocking substrate access. This inhibition can lead to various physiological effects, including reduced intraocular pressure and potential anticancer activity .
Comparación Con Compuestos Similares
3-Cyclopropoxypyridine-2,5-disulfonamide can be compared with other similar compounds, such as:
3-Cyclopropoxypyridine-2,4-disulfonamide: Similar structure but with sulfonamide groups at the 2 and 4 positions.
5-Cyclopropoxypyridine-2,3-disulfonamide: Sulfonamide groups at the 2 and 3 positions.
N1,N3-di(pyridin-2-yl)benzene-1,3-disulfonamide: Contains pyridine rings attached to a benzene ring with sulfonamide groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogues .
Propiedades
Fórmula molecular |
C8H11N3O5S2 |
|---|---|
Peso molecular |
293.3 g/mol |
Nombre IUPAC |
3-cyclopropyloxypyridine-2,5-disulfonamide |
InChI |
InChI=1S/C8H11N3O5S2/c9-17(12,13)6-3-7(16-5-1-2-5)8(11-4-6)18(10,14)15/h3-5H,1-2H2,(H2,9,12,13)(H2,10,14,15) |
Clave InChI |
AMOULSDBUVQRFN-UHFFFAOYSA-N |
SMILES canónico |
C1CC1OC2=C(N=CC(=C2)S(=O)(=O)N)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



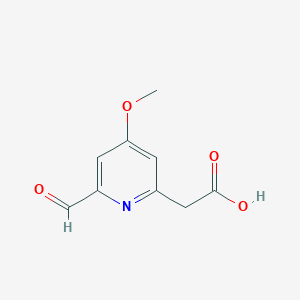
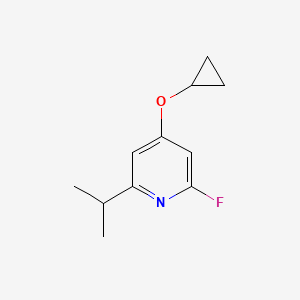


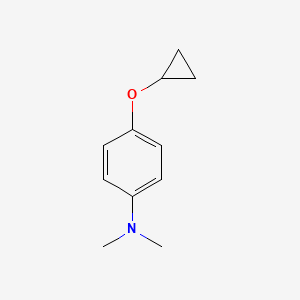
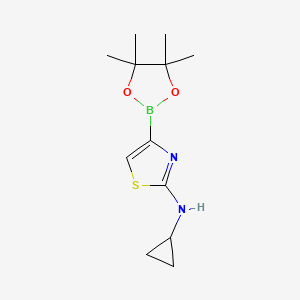
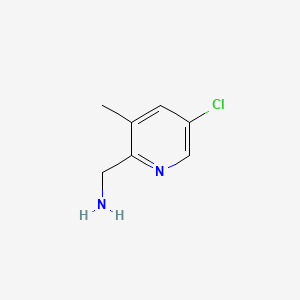
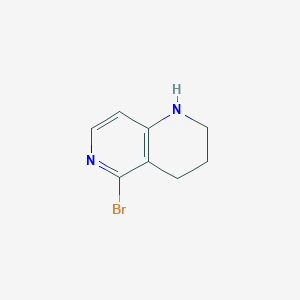
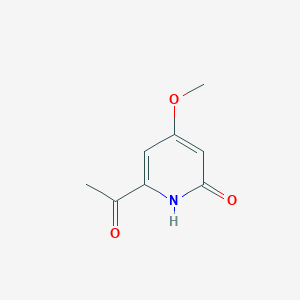
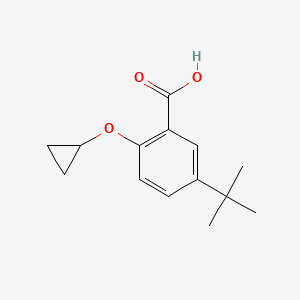
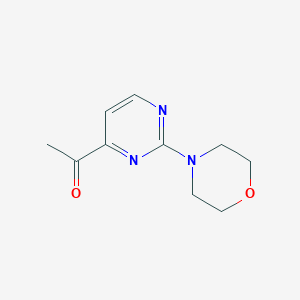
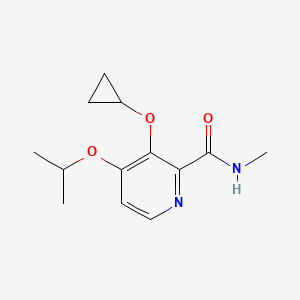
![[5-[(4R)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2-[[16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B14845911.png)
